N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S3/c22-20-16-10-5-4-9-15(16)17(21-27(23,24)19-11-6-12-25-19)13-18(20)26-14-7-2-1-3-8-14/h1-13,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWROCYWIBTMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound 31 : N-(3-(1H-1,2,4-triazol-3-ylthio)-4-hydroxynaphthalen-1-yl)-5-(phenylsulfonyl)thiophene-2-sulfonamide
- Key Differences :
- The 3-position substituent is a 1,2,4-triazole-thio group instead of phenylsulfanyl.
- Incorporates a phenylsulfonyl group on the thiophene ring, enhancing electron-withdrawing effects.
- Synthesis: Prepared via nucleophilic substitution of a chloro-substituted naphthoquinone precursor with 1,2,4-triazole-thiol, followed by sulfonylation .
- Relevance : Demonstrates proteasome inhibitory activity, suggesting that substituent modifications at the 3-position critically influence biological targeting .
Chiral Analogs : (R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide and (R)-N-(3-cyano-2-o-tolylpropyl)thiophene-2-sulfonamide
- Key Differences: Substituents include cyano, methoxyphenyl, and o-tolyl groups, introducing stereochemical complexity. Lack the naphthalene backbone, instead featuring indole or alkyl chains.
- Synthesis : Achieved with yields of 56% and 83%, respectively, using chiral resolution techniques. Reaction conditions (e.g., solvent polarity, molar ratios) significantly impact yield and purity .
- Analytical Data :
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Challenges :
- Low yields in chiral analogs (56%) underscore the difficulty of stereochemical control, necessitating optimized catalysts or conditions .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide, and what reaction conditions are critical?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-sulfonamide derivatives are often prepared by reacting halogenated naphthoquinone intermediates (e.g., 3-chloro-4-oxonaphthalen-1(4H)-ylidene precursors) with thiol-containing reagents under mild conditions. Key steps include:
- Dissolving intermediates in tetrahydrofuran (THF) or dichloromethane (DCM).
- Stirring at room temperature with reagents like 1-methyltetrazole-5-thiol or 1H-tetrazole-5-thiol.
- Purification via trituration with hexane or chromatography.
Yields range from 60–70%, with purity confirmed by HPLC (>94%) .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming sulfonamide linkage (δ 7.7–8.3 ppm for aromatic protons) and hydroxy group presence (broad singlet at δ 10–12 ppm).
- LC-MS/HRMS : Validates molecular weight (e.g., HRMS accuracy within ±0.0002 Da).
- HPLC : Determines purity (>95% for research-grade material).
- Melting Point : Sharp decomposition points (e.g., 167–186°C) indicate crystalline stability .
Q. How are the hydroxy and sulfonamide functional groups stabilized during synthesis?
- Hydroxy Group : Protect with acetyl or trifluoroacetyl groups during reactive steps. Deprotection is achieved via acidic hydrolysis.
- Sulfonamide : Maintain inert atmospheres (N2/Ar) to prevent oxidation. Storage at –20°C in DMSO minimizes degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., A-ring substitutions) impact biological activity?
Replacing the benzene ring in the sulfonamide moiety with naphthalene or thiophene (e.g., compound 15 in ) alters steric and electronic properties, affecting target binding. For example:
- Thiophene-substituted analogs show enhanced solubility but reduced receptor affinity compared to benzene derivatives.
- Naphthalene derivatives improve hydrophobic interactions in enzyme pockets.
SAR studies require systematic substitutions followed by bioassays (e.g., proteasome inhibition or receptor binding) .
Q. How can computational modeling leverage crystallographic data to predict molecular interactions?
X-ray crystallography data (e.g., intramolecular N–H···O hydrogen bonds and disorder in crystal structures) inform docking studies. Key steps:
- Use software like AutoDock Vina to model ligand-receptor interactions.
- Validate with molecular dynamics simulations to assess stability of hydrogen-bonded networks (e.g., disordered oxygen conformers in ).
- Cross-reference with NMR chemical shifts to refine electrostatic potential maps .
Q. How are contradictions in spectral data (e.g., unexpected NMR peaks) resolved?
Q. What alternative synthetic strategies exist if traditional coupling reactions fail?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
- Flow chemistry : Enhances yield for sensitive intermediates by optimizing temperature and mixing.
- Enzymatic catalysis : Explores sulfotransferases for regioselective sulfonamide formation .
Q. How is compound stability assessed under varying pH and temperature conditions?
Q. What factors influence reaction yields in thiophene sulfonamide coupling?
- Solvent Polarity : THF > DCM > EtOH for solubility of aromatic intermediates.
- Catalyst : Use of DMAP or triethylamine accelerates sulfonamide bond formation.
- Stoichiometry : 1.2–1.5 equivalents of thiol reagent minimize side reactions .
Q. How are intramolecular hydrogen bonds and crystal packing effects analyzed?
- Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding patterns (e.g., N–H···O bonds in ).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. van der Waals contacts).
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
